molecular formula C18H21BrClN3O2S B2774538 2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216879-47-8

2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2774538
CAS No.: 1216879-47-8
M. Wt: 458.8
InChI Key: NMDMULSBCPGZGF-UHFFFAOYSA-N
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Description

2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21BrClN3O2S and its molecular weight is 458.8. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2S.ClH/c1-10(2)22-8-7-13-14(9-22)25-18(15(13)16(20)23)21-17(24)11-3-5-12(19)6-4-11;/h3-6,10H,7-9H2,1-2H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDMULSBCPGZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a derivative of tetrahydrothieno[2,3-c]pyridine and has gained attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following formula:

  • Molecular Formula : C17H20BrN3O2S
  • Molecular Weight : 396.33 g/mol
  • CAS Number : 920509-32-6

Biological Activity Overview

Research indicates that compounds with a tetrahydrothieno[2,3-c]pyridine scaffold exhibit various biological activities, including:

  • Adenosine Receptor Modulation : Some derivatives have been identified as allosteric modulators or antagonists at the A1 adenosine receptor (A1AR) . This suggests potential applications in treating conditions related to adenosine signaling.
  • Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT) : Compounds similar to tetrahydrothieno[2,3-c]pyridines have shown significant inhibitory effects on hPNMT, an enzyme involved in catecholamine biosynthesis .

The biological mechanisms through which this compound exerts its effects include:

  • Adenosine Receptor Interaction :
    • The compound may act as an antagonist at the A1AR. Studies show that structural modifications in tetrahydrothieno[2,3-c]pyridines can enhance their binding affinity and selectivity for adenosine receptors .
    • The interaction with A1AR can influence various physiological processes such as cardiac function and neurotransmitter release.
  • Enzyme Inhibition :
    • The tetrahydrothieno[2,3-c]pyridine derivatives have demonstrated the ability to inhibit hPNMT effectively. This inhibition can lead to altered levels of catecholamines, impacting cardiovascular and neurological functions .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

  • Study on A1 Adenosine Receptor Modulation :
    • A series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were synthesized and evaluated for their ability to modulate the A1AR. The findings indicated that modifications at the 3- and 6-positions significantly affected their pharmacological profiles .
  • hPNMT Inhibition Study :
    • A comparative analysis of various tetrahydrothieno derivatives revealed that some compounds exhibited up to a 29-fold increase in hPNMT inhibitory potency compared to traditional phenylethylamine derivatives. These findings suggest that the incorporation of thiophene rings enhances enzyme selectivity and potency .

Data Table: Biological Activity Summary

Compound NameBiological TargetActivity TypePotency/Effect
This compoundA1 Adenosine ReceptorAntagonistHigh Affinity
Similar Tetrahydrothieno DerivativeshPNMTInhibitorUp to 29-fold increase in potency

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